molecular formula C18H25N5OS B4580368 N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide

Cat. No. B4580368
M. Wt: 359.5 g/mol
InChI Key: KZMDCJLXVKLHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzothiadiazole compounds typically involves a two-step chemical process starting with the chloroacetylation of different amino benzothiazoles followed by reaction with substituted piperazines in the presence of a base (Raghavendra et al., 2012). Another method involves the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine (Ismailova et al., 2014).

Molecular Structure Analysis

Structural analysis of these compounds reveals significant interactions that contribute to their stability and activity. For example, the planes of the acetamide and 1,3,4-thiadiazole units in a related compound are twisted, with a notable S⋯O interaction contributing to the molecular conformation (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds within this family have been evaluated for their potential as COX-2 inhibitors, showing promising anti-inflammatory activity. This activity was confirmed through both in vivo pharmacological screening and molecular docking studies (Raghavendra et al., 2012).

Physical Properties Analysis

While specific physical property analyses for N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide are not directly available, related studies indicate that such compounds are synthesized as crystalline solids, with the molecular conformation influenced by various intramolecular interactions (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of benzothiadiazole derivatives include their ability to interact with biological targets such as COX-2 enzymes, demonstrating significant anti-inflammatory potential. These interactions are often elucidated through molecular docking studies, helping to understand the mechanism of action (Raghavendra et al., 2012).

Scientific Research Applications

Anticancer and Anti-inflammatory Activity

N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide derivatives have shown significant promise in the field of cancer and inflammation research. Ghule, Deshmukh, and Chaudhari (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, which exhibited remarkable anti-inflammatory and anticancer activities. These compounds were particularly effective against different human tumor cell lines and showed significant inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Anticholinesterase Properties

Research by Mohsen et al. (2014) focused on synthesizing benzothiazole derivatives with piperazine and thiocarbamate moieties, demonstrating potential as anticholinesterase agents. These compounds were found to inhibit acetylcholinesterase (AChE), indicating their potential use in treating neurodegenerative diseases like Alzheimer's (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide derivatives has been explored in various studies. Mokhtari and Pourabdollah (2013) synthesized derivatives targeting pathogenic bacteria and Candida species, finding them more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).

Schistosomicidal Agents

Mahran et al. (2007) investigated benzothiazole derivatives for their potential as schistosomicidal agents. Their research indicated that some compounds showed activity similar to praziquantel, a standard treatment for schistosomiasis, suggesting their potential as new therapeutic agents (Mahran, William, Ramzy, & Sembel, 2007).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c24-17(19-15-7-4-8-16-18(15)21-25-20-16)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDCJLXVKLHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.